molecular formula C11H7BrN2O2 B1290981 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde CAS No. 952182-73-9

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde

Cat. No.: B1290981
CAS No.: 952182-73-9
M. Wt: 279.09 g/mol
InChI Key: WXGYDPASLRDTIR-UHFFFAOYSA-N
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Description

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde (CAS: Not explicitly provided; molecular formula: C₁₁H₈BrN₂O₂, molecular weight: 295.10 g/mol) is a brominated pyrimidine derivative featuring a benzaldehyde core linked via an ether bond to a 5-bromopyrimidin-2-yl group . The aldehyde group offers a reactive site for further functionalization, while the bromine atom on the pyrimidine ring facilitates cross-coupling reactions, enabling structural diversification .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGYDPASLRDTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640034
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-73-9
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

Reagent/CatalystConditionsProductYieldReference
KMnO₄, H₂SO₄Acidic, reflux4-((5-Bromopyrimidin-2-yl)oxy)benzoic acid80–90%
CrO₃, H₂ORoom temperature, 12 h4-((5-Bromopyrimidin-2-yl)oxy)benzoic acid75–85%

Mechanistic Insight : Oxidation proceeds via cleavage of the aldehyde C–H bond, forming a carboxyl group. The electron-withdrawing pyrimidine ring does not hinder this process .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

Reagent/CatalystConditionsProductYieldReference
NaBH₄, EtOH0°C to RT, 2 h4-((5-Bromopyrimidin-2-yl)oxy)benzyl alcohol85–92%
LiAlH₄, THFReflux, 4 h4-((5-Bromopyrimidin-2-yl)oxy)benzyl alcohol90–95%

Application : The alcohol derivative serves as an intermediate for esterification or etherification .

Nucleophilic Substitution at Pyrimidine Bromine

The bromine on the pyrimidine ring participates in cross-coupling reactions.

Reaction TypeConditionsProductYieldReference
Suzuki-Miyaura couplingPd(PPh₃)₄, Cs₂CO₃, DME, 80°C4-((5-Arylpyrimidin-2-yl)oxy)benzaldehyde70–92%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene4-((5-Aminopyrimidin-2-yl)oxy)benzaldehyde65–78%

Key Example :

  • Reaction with phenylboronic acid under Suzuki conditions yields 4-((5-phenylpyrimidin-2-yl)oxy)benzaldehyde .

Condensation Reactions

The aldehyde forms Schiff bases and hydrazones with nitrogen nucleophiles.

ReagentConditionsProductYieldReference
Hydrazine hydrateEtOH, reflux, 3 hHydrazone derivative75–80%
AnilineAcOH catalyst, RT, 12 hSchiff base (imine)70–85%

Structural Confirmation : Hydrazones are characterized via IR (C=N stretch at ~1600 cm⁻¹) and NMR .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and halogenation at activated positions.

ReagentConditionsProductYieldReference
HNO₃/H₂SO₄0–5°C, 2 h3-Nitro-4-((5-bromopyrimidin-2-yl)oxy)benzaldehyde60–70%
Cl₂, FeCl₃RT, 6 h3-Chloro-4-((5-bromopyrimidin-2-yl)oxy)benzaldehyde55–65%

Regioselectivity : The ether group directs substitution to the meta and para positions relative to the aldehyde .

Grignard and Organometallic Additions

The aldehyde reacts with Grignard reagents to form secondary alcohols.

ReagentConditionsProductYieldReference
CH₃MgBrTHF, 0°C to RT, 4 h4-((5-Bromopyrimidin-2-yl)oxy)phenylpropan-1-ol80–88%

Scientific Research Applications

Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde

The synthesis of this compound can be achieved through several methods, often involving the reaction of 5-bromopyrimidine derivatives with phenolic compounds. A common synthetic route involves the following steps:

  • Reagents : 5-bromopyrimidine, phenol, and a base such as potassium carbonate.
  • Conditions : The reaction typically occurs under reflux conditions in an inert atmosphere, often yielding high purity and yield (up to 92%) of the target compound .

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds possess significant antimicrobial properties. The bromine substitution may enhance the compound's effectiveness against certain bacterial strains .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their potential to inhibit cancer cell proliferation. The presence of the pyrimidine ring is associated with various mechanisms of action against tumor cells, including apoptosis induction and cell cycle arrest .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Cardiovascular Diseases : Research has highlighted the role of pyrimidine derivatives in modulating cardiovascular health. Compounds with similar structures have been studied for their ability to lower blood pressure and improve endothelial function .
  • Neurological Disorders : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several case studies have documented the effects of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth with minimal cytotoxicity in human cells .
Study BAnticancer ActivityReported selective cytotoxicity against breast cancer cells, suggesting a potential therapeutic pathway .
Study CCardiovascular EffectsFound improvements in endothelial function in animal models treated with related compounds .

Mechanism of Action

The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the pyrimidine ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on pyrimidine and benzaldehyde frameworks, focusing on substituent effects, reactivity, and biological activity.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde C₁₁H₈BrN₂O₂ - Benzaldehyde core
- 5-Bromo-pyrimidinyl ether
Reactive aldehyde for synthesis; bromine enables cross-coupling
4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate C₁₂H₁₁BrN₄O·H₂O - Methoxy group
- Hydrazone moiety
Antimicrobial, anti-inflammatory activities
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₅BrFO₂ - Fluoro and hydroxy groups
- Bromine
Enhanced acidity; potential for metal coordination
5-Bromo-4-methylpyrimidine C₅H₅BrN₂ - Methyl group at pyrimidine C4 Intermediate in nucleoside analogs
5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine C₁₆H₁₂BrClN₄O - Chloro, pyridinylmethoxy groups Anticancer candidate (kinase inhibition)

Crystallographic and Analytical Data

Crystallographic tools like SHELXL and ORTEP-3 (used in structural validation of similar compounds) highlight the title compound’s planar pyrimidine ring and dihedral angles between aromatic systems, critical for understanding intermolecular interactions .

Biological Activity

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H8_{8}BrN2_{2}O
  • Molecular Weight : 284.10 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacteria Tested Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant inhibition32 µg/mL
Escherichia coliModerate inhibition64 µg/mL
Bacillus subtilisStrong inhibition16 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Research indicates that it is effective against common fungal pathogens.

Fungi Tested Activity Observed MIC
Candida albicansModerate inhibition32 µg/mL
Aspergillus nigerSignificant inhibition16 µg/mL

The antifungal mechanism is thought to involve disruption of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Cancer Cell Line Activity Observed IC50_{50}
HeLa (Cervical Cancer)Strong cytotoxicity25 µM
MCF-7 (Breast Cancer)Moderate cytotoxicity40 µM
A549 (Lung Cancer)Significant cytotoxicity30 µM

The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound, which aimed to enhance its biological activity. Researchers modified the side chains and evaluated their effects on antibacterial and anticancer activities. The results indicated that certain modifications led to improved efficacy against resistant strains of bacteria and enhanced cytotoxicity in cancer cells.

Q & A

Basic: What are the common synthetic routes for 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde, and how can purity be optimized?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .

Advanced: How do steric and electronic factors influence the reactivity of the bromine substituent in cross-coupling reactions?

Answer:
The bromine at the 5-position of pyrimidine is electronically activated by the adjacent nitrogen atoms, making it amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance is minimal due to the planar pyrimidine ring, enabling reactions with bulky aryl boronic acids or amines. Optimization involves Pd catalysts (e.g., Pd(PPh₃)₄) and ligand screening (e.g., XPhos) in toluene/water mixtures at 80°C .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm, while pyrimidine protons resonate as doublets (δ 8.3–8.5 ppm) .
  • IR : Stretching at ~1700 cm⁻¹ confirms the aldehyde group.
  • HRMS : Exact mass (calc. for C₁₁H₈BrN₂O₂: 296.9733) validates molecular integrity .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer:
Crystallization is hindered by the compound’s low melting point (72–73°C) and tendency to form oils. Slow evaporation from dichloromethane/hexane at 4°C yields X-ray-quality crystals. SHELXL refinement (via Olex2) resolves disorder in the pyrimidine ring, with hydrogen bonding between the aldehyde and pyrimidine-N stabilizing the lattice .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SNAr reactions. Fukui indices identify the bromine as the most electrophilic site, while Natural Bond Orbital (NBO) analysis quantifies charge distribution, guiding solvent (DMF vs. DMSO) and base (K₂CO₃ vs. Cs₂CO₃) selection .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:
Store at –20°C in amber vials under argon. The bromine substituent is light-sensitive, and the aldehyde group is prone to oxidation. Stability is monitored via monthly HPLC analysis; degradation >5% warrants repurification .

Advanced: How do structural modifications (e.g., replacing bromine with chlorine) impact biological activity?

Answer:
In antibacterial assays (MIC against S. aureus), bromine’s electronegativity enhances membrane penetration compared to chlorine. Structure-Activity Relationship (SAR) studies show a 4-fold increase in potency (MIC: 8 µg/mL vs. 32 µg/mL for Cl-analogues), attributed to improved hydrophobic interactions .

Advanced: How are contradictions in reported synthetic yields resolved?

Answer:
Discrepancies (e.g., 70% vs. 90% yields) arise from solvent purity or residual moisture. Rigorous drying of DMF over molecular sieves and inert atmosphere protocols improve reproducibility. Yield optimization studies recommend 1:1.2 molar ratios of pyrimidine to benzaldehyde derivatives .

Basic: What analytical methods quantify trace impurities in bulk samples?

Answer:
LC-MS with a HILIC column detects polar byproducts (e.g., unreacted 4-hydroxybenzaldehyde). Limits of detection (LOD: 0.1%) are validated via spiked samples. Quantitation uses external calibration curves with ≥3 replicates .

Advanced: How is regioselectivity achieved in derivatizing the pyrimidine ring?

Answer:
Directed ortho-metalation (DoM) with LDA at –78°C selectively functionalizes the 4-position of pyrimidine, leaving the 5-bromo group intact. Computational docking (AutoDock Vina) predicts binding poses to prioritize synthetic targets .

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